molecular formula C15H22O3 B14556458 acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol CAS No. 62082-89-7

acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol

Cat. No.: B14556458
CAS No.: 62082-89-7
M. Wt: 250.33 g/mol
InChI Key: QMVQIOQAPFUNTP-CSDGMEMJSA-N
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Description

Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol is a compound with a unique structure that combines the properties of acetic acid and a bicyclic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the reaction of acetic acid with a precursor molecule that contains the bicyclic structure. One common method is the esterification of the bicyclic alcohol with acetic acid under acidic conditions. This reaction can be catalyzed by sulfuric acid or hydrochloric acid, and it typically requires heating to achieve a high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol is unique due to its combination of a bicyclic structure with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62082-89-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C13H18O.C2H4O2/c1-9-8-10-6-4-5-7-11(10)12(14)13(9,2)3;1-2(3)4/h4-7,9,12,14H,8H2,1-3H3;1H3,(H,3,4)/t9-,12-;/m0./s1

InChI Key

QMVQIOQAPFUNTP-CSDGMEMJSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@@H](C1(C)C)O.CC(=O)O

Canonical SMILES

CC1CC2=CC=CC=C2C(C1(C)C)O.CC(=O)O

Origin of Product

United States

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